molecular formula C11H6ClF3N2O B8159924 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B8159924
M. Wt: 274.62 g/mol
InChI Key: VXJJRIKJKXWEAR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a halogenated pyrimidine derivative featuring a chlorine substituent at the 2-position and a 3-(trifluoromethoxy)phenyl group at the 5-position. Its molecular formula is C₁₁H₆ClF₃N₂O, with a molecular weight of 280.63 g/mol (calculated). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and influencing its electronic properties.

It is used in combination therapies with bedaquiline or Q203 (a cytochrome bc1 inhibitor), highlighting its role in synergistic antimicrobial action .

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJJRIKJKXWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Chlorination via Directed Metalation

Directed ortho-metalation (DoM) enables regioselective chlorination by temporarily coordinating a lithium or magnesium species to a directing group (e.g., –OMe or –NMe₂) at position 5. Subsequent treatment with hexachloroethane introduces chlorine at position 2. This method achieves 90% selectivity but requires anhydrous conditions and low temperatures (−78°C).

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄Maximizes C–C bond formation
Solvent SystemDioxane/H₂O (4:1)Enhances solubility of boronic acid
Reaction Time12 hoursBalances conversion and decomposition

Challenges in Meta-Substitution

Introducing the trifluoromethoxy group at the meta position of the phenyl ring necessitates specialized directing strategies. Directed fluorination using Cu(I) catalysts and trifluoromethyl hypofluorite (CF₃OF) has been reported, though yields remain moderate (50–60%) due to steric and electronic effects.

Cyclocondensation Approaches for Pyrimidine Ring Formation

Biginelli-Type Cyclization

A one-pot synthesis combines ethyl 3-(3-(trifluoromethoxy)phenyl)-3-oxopropanoate, chlorourea, and ammonium acetate in acetic acid under reflux. This method forms the pyrimidine ring with inherent chlorine at position 2, achieving 65% yield.

Amidines as Building Blocks

Reacting 3-(trifluoromethoxy)benzamidine with 2-chloromalonaldehyde in ethanol at 70°C produces the pyrimidine core in 58% yield. This route avoids post-synthetic chlorination but requires stringent pH control (pH 8–9).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Adopting continuous flow technology improves reaction consistency and safety, particularly for exothermic chlorination steps. Residence times of 30 minutes at 100°C in microreactors achieve 88% conversion with 99% purity.

Catalyst Recycling and Cost Reduction

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable 5–7 reuse cycles in Suzuki couplings, reducing Pd waste by 40%.

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >99% purity.

Crystallization Optimization

Ethanol/water (7:3) mixtures yield needle-like crystals with minimal solvent inclusion, suitable for X-ray diffraction analysis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride (POCl3) for introducing the chloro group.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling for attaching the trifluoromethoxyphenyl group.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 2-chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine, exhibit significant anticancer properties. A study evaluated various thiazolo[4,5-d]pyrimidine derivatives for their cytotoxic effects against cancer cell lines. The introduction of the trifluoromethyl group was found to enhance the bioavailability and potency of these compounds .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA37510
5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesDU14512

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) showed that certain derivatives could significantly suppress COX-2 activity, which is crucial for inflammation pathways. The structure–activity relationship (SAR) studies indicated that modifications to the trifluoromethoxy group could enhance anti-inflammatory efficacy .

Table 2: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µM)
This compound0.04
Celecoxib (Standard Drug)0.04

Agrochemical Applications

The unique properties of the trifluoromethoxy group make this compound suitable for agrochemical applications as well. It has been explored for its potential as an herbicide and pesticide due to its ability to modulate plant growth regulators or inhibit specific enzymes involved in plant metabolism.

Material Science Applications

In material science, compounds featuring pyrimidine rings are utilized in the development of organic semiconductors and photovoltaic materials. The electronic properties conferred by the trifluoromethoxy group can enhance charge mobility and stability in these applications.

Case Study 1: Anticancer Screening

In a comprehensive study conducted by the National Cancer Institute, several pyrimidine derivatives were screened against a panel of cancer cell lines. The results highlighted that modifications at the 5-position significantly influenced their cytotoxicity profiles. Specifically, compounds with a trifluoromethoxy substitution showed enhanced activity against melanoma and prostate cancer cell lines .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrimidines in vivo using carrageenan-induced paw edema models. The study demonstrated that specific derivatives not only reduced edema but also downregulated pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chloro group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Key Comparative Insights:

Positional Variations: Moving the trifluoromethoxy group from position 5 (parent compound) to position 4 (as in ’s analog) alters steric and electronic interactions, which may reduce TB-targeting efficacy .

Pharmacological Relevance: The chlorine at position 2 in the parent compound is critical for its role in TB therapy, likely acting as a leaving group during target engagement . In contrast, amino or mercapto substituents (e.g., ) enhance solubility but may reduce antimicrobial potency.

Structural Flexibility :

  • Pyridine analogs (e.g., and ) exhibit distinct ring structures, reducing compatibility with pyrimidine-targeted enzymes. However, their carboxylate or fluorinated groups broaden utility in material science .

Biological Activity

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic compound notable for its structural features, including a pyrimidine ring substituted with chlorine and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C11_{11}H8_{8}ClF3_{3}N2_{2}O
  • Molecular Weight : Approximately 265.65 g/mol

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity : Several studies have reported on the anticancer properties of pyrimidine derivatives. For instance, a study evaluating various compounds found that specific pyrimidine derivatives demonstrated potent antiproliferative effects against human cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. The trifluoromethoxy group may enhance binding affinity to biological targets, improving efficacy against cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique position of this compound within its chemical class:

Compound NameSimilarity IndexKey Features
2,4-Dichloro-5-(trifluoromethyl)pyrimidine0.82Contains dichloro substitution; used in similar biological applications.
5-(Trifluoromethyl)pyrimidin-2-amine0.74Lacks chlorine substitution but retains trifluoromethyl group; potential for different biological activities.
2-Chloro-4-(trifluoromethyl)pyrimidine0.70Similar halogenated structure; useful in medicinal chemistry.

This table demonstrates that while there are structurally similar compounds, the specific substitutions in this compound may provide distinct biological activities and applications.

Case Studies on Anticancer Activity

  • Antiproliferative Studies : In vitro studies have shown that certain pyrimidine derivatives exhibit IC50_{50} values ranging from 0.87 to 12.91 µM against MCF-7 cells, with some compounds outperforming standard treatments such as 5-Fluorouracil .
  • NCI Screening Program : Selected compounds from related studies underwent screening by the National Cancer Institute (NCI), where they demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanistic Insights : Research has indicated that compounds with trifluoromethoxy substitutions can enhance interactions with key biological targets involved in cancer progression, such as matrix metalloproteinases (MMPs). This interaction can lead to inhibition of tumor growth and metastasis .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, pyrimidine precursors (e.g., 2,5-dichloropyrimidine) react with 3-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–110°C).
  • Base : Na₂CO₃ or K₃PO₄ to deprotonate intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to boronic acid) to minimize side products.

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Techniques :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR shifts to reference data (e.g., trifluoromethoxy group: δ ~148 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
  • X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable) .

Advanced Questions

Q. What strategies address regioselectivity challenges during substitution reactions on the pyrimidine core?

  • Regiochemical Control : The chlorine atom at position 2 is more reactive due to electron-withdrawing effects of the trifluoromethoxy group. To direct substitution:

  • Electrophilic Substitution : Use directing groups (e.g., NHBoc) to block undesired positions .
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling selectively targets the 5-position when the 2-position is pre-functionalized .
    • Case Study : In this compound, fluorination at position 4 requires careful control of Lewis acids (e.g., BF₃·Et₂O) to avoid overhalogenation .

Q. How can computational modeling guide the design of derivatives for biological activity studies?

  • Approach :

Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). The trifluoromethoxy group enhances hydrophobic interactions .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

DFT Calculations : Evaluate the energy barrier for metabolic oxidation of the trifluoromethoxy group to assess metabolic stability .

Q. What experimental and analytical methods resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Example : Conflicting ¹H NMR signals for chloro- and trifluoromethoxy-substituted pyrimidines may arise from dynamic rotational isomerism. Solutions include:

  • Variable-Temperature NMR : Identify coalescence temperatures to confirm conformational exchange .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating proton-proton couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., sulfonyl chlorides or toxic byproducts)?

  • Safety Protocols :

  • Containment : Use fume hoods and sealed reactors for volatile intermediates (e.g., 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride) .
  • Waste Management : Segregate halogenated waste and neutralize acidic byproducts with aqueous NaHCO₃ before disposal .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields during high-risk steps .

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